tetranor-PGJM

Description

Structure

3D Structure

Properties

IUPAC Name |

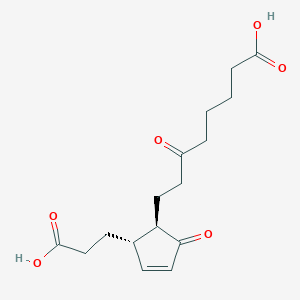

8-[(1R,2S)-2-(2-carboxyethyl)-5-oxocyclopent-3-en-1-yl]-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-8-13-11(5-9-14(13)18)6-10-16(21)22/h5,9,11,13H,1-4,6-8,10H2,(H,19,20)(H,21,22)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFBKANRLYZJQP-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(C1CCC(=O)O)CCC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)[C@@H]([C@H]1CCC(=O)O)CCC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tetranor-PGJM biosynthesis from PGD2

An In-Depth Technical Guide to the Biosynthetic Pathway of tetranor-Prostaglandin JM from Prostaglandin D2

Abstract

Prostaglandin D2 (PGD2), a critical lipid mediator synthesized from arachidonic acid, plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Due to its chemical instability and rapid in vivo clearance, direct measurement of PGD2 is not a reliable indicator of its systemic biosynthesis. Consequently, researchers rely on the quantification of its stable, downstream urinary metabolites. This guide provides a comprehensive technical exploration of the multi-step biosynthetic pathway converting PGD2 into a key terminal metabolite, tetranor-Prostaglandin JM (tetranor-PGJM). We will dissect the sequential enzymatic modifications, the critical role of β-oxidation, and the final chemical transformation that yields this cyclopentenone prostaglandin, offering field-proven insights into the causality behind each metabolic step and the analytical methodologies required for its study.

Part 1: The Primary Metabolic Cascade: From PGD2 to the Tetranor-PGDM Intermediate

The journey from the parent PGD2 molecule to its tetranor metabolites is a robust catabolic process designed to deactivate and increase the water solubility of the molecule for excretion. This pathway is not unique to PGD2 but is a conserved mechanism for the metabolism of most primary prostaglandins. The central intermediate in this pathway, and the direct precursor to this compound, is tetranor-Prostaglandin DM (tetranor-PGDM).

Step 1.1: Initial Systemic Enzymatic Processing

Upon its release into circulation, PGD2 is rapidly acted upon by a series of enzymes that modify its structure, primarily targeting the C15-hydroxyl group and the C13-C14 double bond.

-

15-Hydroxylation: The first and rate-limiting step is the oxidation of the hydroxyl group at the C-15 position, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This converts PGD2 into 15-keto-PGD2, a metabolite with significantly reduced biological activity.

-

13,14-Reduction: Following oxidation, the double bond between carbons 13 and 14 is reduced by 15-oxo-prostaglandin Δ13-reductase .[1] The resulting molecule, 13,14-dihydro-15-keto-PGD2, is now primed for side-chain degradation.

Step 1.2: Side-Chain Catabolism via Peroxisomal β-Oxidation

The defining "tetranor" characteristic is achieved through the catabolic process of β-oxidation, which systematically shortens the carboxylic acid (alpha) side chain.[2][3] This process is analogous to the breakdown of fatty acids.[4][5]

-

Mechanism of β-Oxidation: In this multi-enzyme process, the fatty acyl-CoA molecule undergoes a cycle of four reactions: oxidation, hydration, oxidation, and thiolysis. Each cycle cleaves a two-carbon unit in the form of acetyl-CoA.[4]

-

Formation of Tetranor-PGDM: The 13,14-dihydro-15-keto-PGD2 molecule undergoes two complete cycles of β-oxidation. This removes a total of four carbon atoms from the alpha side chain, yielding the stable, major urinary metabolite known as 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid , or tetranor-PGDM .[1][6][7] The presence of this metabolite in urine is a reliable biomarker of systemic PGD2 production.[6][8][9]

Part 2: The Final Transformation: Generation of this compound

The formation of this compound from its direct precursor, tetranor-PGDM, represents a critical chemical transformation from a β-hydroxyketone to an α,β-unsaturated ketone (a cyclopentenone). This conversion can theoretically occur via two distinct pathways.

Pathway A (Primary): Dehydration of Tetranor-PGDM

This is considered the principal route of formation. The chemical structure of tetranor-PGDM features a hydroxyl group at the C-9 position, which is in a β-position relative to the C-11 ketone. This β-hydroxyketone moiety is susceptible to dehydration.

-

Mechanism: This reaction involves the elimination of a water molecule, comprising the 9α-hydroxyl group and a proton from the adjacent C-10 position.[10] This process, which can occur spontaneously under physiological conditions, results in the formation of a new double bond within the cyclopentane ring, creating the characteristic cyclopentenone structure of This compound .[10][11] This is a direct chemical analogy to the non-enzymatic conversion of PGD2 into PGJ2.[12]

Pathway B (Alternative): Metabolism of PGJ2

An alternative, though less direct, route involves the initial dehydration of the parent PGD2 molecule.

-

Mechanism: PGD2 can first undergo non-enzymatic dehydration in vivo to form Prostaglandin J2 (PGJ2).[13] This reactive cyclopentenone could then, theoretically, enter the same metabolic cascade described in Part 1. It would be processed by 15-PGDH and 15-oxo-prostaglandin Δ13-reductase, followed by two cycles of β-oxidation, to yield this compound directly.[10]

The following diagram illustrates the comprehensive biosynthetic landscape from PGD2.

Part 3: Experimental Workflow and Data Considerations

The study of prostaglandin metabolism hinges on robust and highly sensitive analytical techniques capable of detecting picogram quantities of metabolites in complex biological matrices like urine.

Protocol: LC-MS/MS Quantification of Urinary Tetranor-PGDM and this compound

This protocol outlines a self-validating system for the accurate quantification of PGD2 metabolites, grounded in stable isotope dilution mass spectrometry.

-

Sample Preparation & Internal Standard Spiking:

-

Procedure: Thaw a 24-hour urine collection and centrifuge to remove particulates. Transfer a precise aliquot (e.g., 1-2 mL) to a clean tube.

-

Causality: A 24-hour collection normalizes for diurnal variations in metabolism. Centrifugation prevents clogging of downstream chromatography components.

-

Procedure: Add a known quantity of a stable isotope-labeled internal standard (e.g., tetranor-PGDM-d6). Vortex briefly.

-

Causality (Trustworthiness): The deuterated standard is chemically identical to the analyte but mass-shifted. It co-purifies with the analyte and experiences identical matrix effects and ionization suppression/enhancement. The final analyte/standard ratio is therefore independent of sample loss during processing, ensuring highly accurate quantification.[14][15]

-

-

Solid-Phase Extraction (SPE) for Purification and Concentration:

-

Procedure: Condition a C18 SPE cartridge with methanol followed by water. Acidify the urine sample with formic acid to pH ~3.5. Load the sample onto the cartridge.

-

Causality: Acidification protonates the carboxylic acid groups on the metabolites, making them less polar and enabling them to bind strongly to the nonpolar C18 stationary phase.

-

Procedure: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities like salts and urea.

-

Causality: This wash step removes interfering matrix components without eluting the analytes of interest, leading to a cleaner final sample and reduced ion suppression in the mass spectrometer.

-

Procedure: Elute the metabolites with a high-percentage organic solvent (e.g., methyl formate or ethyl acetate). Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Causality: The strong organic solvent disrupts the hydrophobic interaction, releasing the analytes. Evaporation concentrates the sample for increased sensitivity.

-

-

LC-MS/MS Analysis:

-

Procedure: Reconstitute the dried extract in a small volume of mobile phase (e.g., 100 µL). Inject onto a reverse-phase HPLC column coupled to a tandem mass spectrometer.

-

Causality: HPLC separates the metabolites based on their polarity prior to detection, resolving isomers and reducing matrix complexity entering the mass spectrometer at any given time.

-

Procedure: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.

-

Causality: MRM provides exceptional specificity. The first quadrupole selects for the mass of the parent molecule (precursor ion), which is then fragmented. The third quadrupole selects for a specific, characteristic fragment ion (product ion). This two-stage mass filtering is highly selective and minimizes background noise, enabling sensitive and unambiguous detection.[6][14]

-

Data Presentation: Key Metabolite Properties

| Metabolite | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Feature | Role |

| Prostaglandin D2 (PGD2) | C₂₀H₃₂O₅ | 352.47 | β-Hydroxyketone Ring | Parent Biologically Active Lipid |

| tetranor-PGDM | C₁₆H₂₄O₇ | 328.36 | β-Hydroxyketone Ring | Major Urinary Metabolite / Biomarker[16] |

| This compound | C₁₆H₂₂O₅ | 308.35 | α,β-Unsaturated Ketone | Dehydration Product / Potential Metabolite[11] |

Conclusion

The biosynthesis of this compound from PGD2 is a sophisticated multi-stage process that exemplifies the principles of lipid mediator catabolism. It begins with targeted enzymatic modifications common to most prostaglandins, proceeds through two cycles of β-oxidation to shorten the alpha side chain, and culminates in a non-enzymatic dehydration event. This final step transforms the stable urinary biomarker, tetranor-PGDM, into the cyclopentenone this compound. Understanding this pathway is not merely an academic exercise; it is fundamental for drug development professionals and researchers who rely on accurate biomarker measurements to assess the in vivo efficacy of cyclooxygenase inhibitors, PGD2 synthase modulators, and receptor antagonists. The electrophilic nature of the cyclopentenone ring in this compound also suggests potential for covalent adduction to cellular nucleophiles, a characteristic of J-series prostaglandins that warrants further investigation into its biological activity.[10]

References

-

The metabolism of prostaglandin D2. Evidence for the sequential conversion by NADPH and NAD+ dependent pathways. PubMed, National Center for Biotechnology Information. [Link]

-

PGD Synthase and PGD2 in Immune Response. PubMed Central, National Institutes of Health. [Link]

-

Metabolism of prostaglandin D2 in the monkey. PubMed, National Center for Biotechnology Information. [Link]

-

Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria. PubMed, National Center for Biotechnology Information. [Link]

-

Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine. PubMed, National Center for Biotechnology Information. [Link]

- Tetranor-pgdm/pgjm specific immunogens, antibodies, tracers, assay kits and methods for making same.

-

Formation of prostaglandin J2 (PGJ2). Upon cell activation by... ResearchGate. [Link]

-

Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans. PubMed, National Center for Biotechnology Information. [Link]

-

Identification and assay of tetranor-prostaglandin E1 in human urine. PubMed, National Center for Biotechnology Information. [Link]

-

tetranor-PGDM | C16H24O7. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of tetranor-PGE1: A urinary metabolite of prostaglandins E1 and E2. ResearchGate. [Link]

-

Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans. ResearchGate. [Link]

-

Prostanoid Metabolites as Biomarkers in Human Disease. MDPI. [Link]

-

Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E). PNAS. [Link]

- Tetranor-pgem/pgam specific immunogens, antibodies, tracers, assay kits and methods for making same.

-

Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. PubMed, National Center for Biotechnology Information. [Link]

-

tetranor-Prostaglandin D Metabolite, 24-Hours Urine (PGDM, 24-Hours Urine). Inter Science Institute. [Link]

-

Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. PubMed Central, National Institutes of Health. [Link]

-

Beta oxidation. Wikipedia. [Link]

-

Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. interscienceinstitute.com [interscienceinstitute.com]

- 10. WO2011159735A2 - Tetranor-pgdm/pgjm specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]

- 11. tetranor--PGJM, 50ΜG | Labscoop [labscoop.com]

- 12. researchgate.net [researchgate.net]

- 13. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tetranor-PGDM | C16H24O7 | CID 44600448 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation Mechanism of Tetranor-Prostaglandin JM

This guide provides a comprehensive examination of the biochemical pathways leading to the formation of tetranor-prostaglandin JM (tetranor-PGJM), a key urinary metabolite of the prostaglandin D2 (PGD2) cascade. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the enzymatic and non-enzymatic steps involved, offering field-proven insights into the causality behind its biosynthesis and the analytical methodologies required for its study.

Introduction: The Significance of Prostaglandin Metabolites

Prostaglandins are lipid mediators derived from arachidonic acid that regulate a vast array of physiological and pathological processes, including inflammation, immune signaling, and vascular tone.[1] Prostaglandin D2 (PGD2), in particular, is a major cyclooxygenase (COX) product implicated in allergic responses, inflammation, and sleep regulation.[2] Due to their short half-lives, direct measurement of primary prostaglandins is often challenging. Consequently, the quantification of their stable, downstream urinary metabolites provides a reliable and non-invasive window into their systemic biosynthesis.[3][4]

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) has been identified as an abundant urinary metabolite of PGD2 in both mice and humans, serving as a critical biomarker for in vivo PGD2 production.[2][5] this compound, the dehydrated counterpart of tetranor-PGDM, represents a further step in this metabolic cascade. Understanding its formation is crucial for accurately interpreting biomarker data and elucidating the complete metabolic fate of the PGD2/PGJ2 axis.

Part 1: Genesis of the J-Series Prostaglandin Backbone

The formation of this compound is predicated on the initial synthesis of its parent prostaglandins, PGD2 and PGJ2. This multi-step enzymatic cascade begins with the liberation of arachidonic acid from membrane phospholipids.

-

Arachidonic Acid Release: Cellular stimuli activate phospholipase A2 (PLA2), which hydrolyzes membrane glycerophospholipids to release arachidonic acid into the cytoplasm.[6]

-

Cyclooxygenase (COX) Pathway: Free arachidonic acid is converted by cyclooxygenase enzymes (COX-1 and COX-2) into the unstable intermediate, prostaglandin H2 (PGH2).[1][7]

-

Formation of PGD2: PGH2 is then isomerized to PGD2 by specific prostaglandin D synthases (PGDS), namely the lipocalin-type (L-PGDS) and hematopoietic (H-PGDS) enzymes.[7][8]

-

Dehydration to J-Series Prostaglandins: PGD2 readily undergoes non-enzymatic dehydration in aqueous environments to form the J-series of cyclopentenone prostaglandins.[9][10][11] This process is fundamental to creating the α,β-unsaturated ketone structure characteristic of PGJ2 and its derivatives. The sequential conversion is as follows:

This initial pathway sets the stage for the catabolic processes that ultimately yield the tetranor metabolite.

Caption: Convergent metabolic pathways to this compound.

Key Metabolic Transformations

| Step | Precursor | Product | Core Process | Location/Nature |

| Isomerization | PGH2 | PGD2 | Enzymatic Isomerization | Cytosol (PGDS) |

| Dehydration | PGD2 | PGJ2 | Non-Enzymatic | Aqueous Environment |

| Chain Shortening | PGD2 | Tetranor-PGDM | Peroxisomal β-Oxidation | Peroxisomes |

| Chain Shortening | PGJ2 | This compound | Peroxisomal β-Oxidation | Peroxisomes |

| Dehydration | Tetranor-PGDM | This compound | Spontaneous | Aqueous Environment |

Part 3: Experimental Methodologies for Analysis

The study of this compound formation relies on robust and highly sensitive analytical techniques capable of quantifying low-abundance lipids in complex biological matrices like urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. [1][14]

Workflow for this compound Quantification

Caption: Standard workflow for prostaglandin metabolite analysis.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol provides a self-validating framework for the accurate measurement of this compound.

-

Sample Preparation & Internal Standard Spiking:

-

Thaw urine samples on ice. Centrifuge at ~2,000 x g for 10 minutes to pellet debris.

-

To 1 mL of supernatant, add an appropriate amount of a deuterated internal standard. While a specific this compound standard is ideal, a structurally similar standard like d4-PGF2α or d11-tetranor-PGE1 can be used for validating recovery and ionization efficiency. [14][15]The use of a stable isotope-labeled internal standard is critical for correcting analytical variability.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., SEP-PAK) with methanol followed by acidified water (e.g., 0.1% formic acid). [16] * Load the spiked urine sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove salts and polar interferences.

-

Elute the prostaglandins with a high-percentage organic solvent like methanol or ethyl acetate.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). [14]

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Synergy hydro RP-C18). [14]Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might run from 20% B to 95% B over 15-20 minutes. This separation is crucial to resolve this compound from isomeric compounds.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. [14]This involves selecting the precursor ion (the [M-H]⁻ of this compound) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, high-abundance product ion in the third quadrupole. This two-stage filtering provides exceptional specificity and sensitivity.

-

-

Data Analysis and Validation:

-

Generate a standard curve using certified this compound analytical standards.

-

Quantify the analyte in samples by comparing the peak area ratio of the endogenous analyte to the internal standard against the standard curve.

-

Validate the assay by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using quality control samples.

-

Conclusion

The formation of this compound is a sophisticated process governed by both enzymatic catalysis and spontaneous chemical reactions. Its biosynthesis originates with the COX-dependent conversion of arachidonic acid to PGD2, which can then proceed down one of two interconnected pathways. In one route, PGD2 is dehydrated to PGJ2, which is subsequently shortened by peroxisomal β-oxidation. In the parallel route, PGD2 first undergoes peroxisomal β-oxidation to form tetranor-PGDM, which then spontaneously dehydrates to yield the final this compound product. The central role of peroxisomal β-oxidation in this process is unequivocally established. A thorough understanding of these mechanisms, coupled with robust analytical methodologies like LC-MS/MS, is essential for leveraging this compound and its related metabolites as accurate biomarkers of PGD2 activity in health and disease.

References

-

Figueiredo-Pereira, M., Rockwell, P., Schmidt-Glenewinkel, T., & Serrano, P. A. (2014). Neuroinflammation and J2 prostaglandins: Linking impairment of the ubiquitin-proteasome pathway and mitochondria to neurodegeneration. ResearchGate. Available at: [Link]

-

Diczfalusy, U., & Alexson, S. E. (1988). Identification of metabolites from peroxisomal beta-oxidation of prostaglandins. PubMed. Available at: [Link]

-

Diczfalusy, U., Kase, B. F., Alexson, S. E., & Björkhem, I. (1991). Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans. Journal of Clinical Investigation. Available at: [Link]

-

Kamen, B., & Zang, X. (2020). Biosynthesis of prostaglandin 15dPGJ2-glutathione and 15dPGJ2-cysteine conjugates in macrophages and mast cells via MGST3. Journal of Biological Chemistry. Available at: [Link]

-

Alexson, S. E., & Cannon, B. (1994). Metabolic aspects of peroxisomal beta-oxidation. PubMed. Available at: [Link]

-

Granström, E. (1982). Methods for quantitative estimation of prostaglandins. PubMed. Available at: [Link]

- Hiram, G. et al. (2011). Tetranor-pgdm/pgjm specific immunogens, antibodies, tracers, assay kits and methods for making same. Google Patents.

-

Rossi, A., Kapahi, P., Natoli, G., Takahashi, T., Chen, Y., Karin, M., & Santoro, M. G. (2000). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wang, Y., & Du, G. (2016). 15d-PGJ2 is a new hope for controlling tumor growth. Cancer Letters. Available at: [Link]

-

Taber, D. F., DeMatteo, M. P., & Hassan, S. A. (2020). Synthesis of tetranor-PGE1: A urinary metabolite of prostaglandins E1 and E2. ResearchGate. Available at: [Link]

-

Van Veldhoven, P. P. (1998). [Peroxisomal beta-oxidation]. PubMed. Available at: [Link]

-

Diczfalusy, U., & Alexson, S. E. (1988). Identification of metabolites from peroxisomal beta-oxidation of prostaglandins. Semantic Scholar. Available at: [Link]

-

Shibata, T., Kondo, M., Osawa, T., Shibata, N., Kobayashi, M., & Uchida, K. (2002). 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes. Journal of Biological Chemistry. Available at: [Link]

-

Rajakariar, R., Hilliard, B., Lawrence, T., Trivedi, S., Colville-Nash, P., & Gilroy, D. (2007). PGD Synthase and PGD2 in Immune Response. Mediators of Inflammation. Available at: [Link]

-

Reactome. (n.d.). PGD2 is dehydrated to PGJ2. Reactome Pathway Database. Available at: [Link]

-

Schepers, L., Casteels, M., Vamecq, J., Parmentier, G., Van Veldhoven, P. P., & Mannaerts, G. P. (1988). Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria. PubMed. Available at: [Link]

-

Taber, D. F., DeMatteo, M. P., & Hassan, S. A. (2020). Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis pathway of cyclopentenone prostaglandins of the J2 series. ResearchGate. Available at: [Link]

-

Shibata, T., Kondo, M., Osawa, T., Shibata, N., Kobayashi, M., & Uchida, K. (2002). A prostaglandin D2 metabolite generated during inflammatory processes. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Selected metabolism of prostaglandin D2. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Production of PGD2 and conversion to its metabolites. ResearchGate. Available at: [Link]

-

Song, W. L., Wang, M., Ricciotti, E., et al. (2008). Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans. The Journal of Biological Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of prostaglandins. ResearchGate. Available at: [Link]

-

Taber, D. F., DeMatteo, M. P., & Hassan, S. A. (2020). Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2. PMC. Available at: [Link]

-

Narayan, V. S., & Medeiros, D. M. (2011). Prostaglandin Extraction and Analysis in Caenorhabditis elegans. Journal of Visualized Experiments. Available at: [Link]

-

Figueiredo-Pereira, M. E., & Rockwell, P. (2010). Prostaglandin J2: a potential target for halting inflammation-induced neurodegeneration. Journal of Neuroinflammation. Available at: [Link]

- Hiram, G. et al. (2011). Tetranor-pgem/pgam specific immunogens, antibodies, tracers, assay kits and methods for making same. Google Patents.

-

Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

-

Angel, P. M., & Yost, R. A. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Morita, Y., Kurano, M., Sakai, E., et al. (2021). Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy. Journal of Lipid Research. Available at: [Link]

Sources

- 1. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin J2: a potential target for halting inflammation-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactome | PGD2 is dehydrated to PGJ2 [reactome.org]

- 12. pnas.org [pnas.org]

- 13. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Tetranor-PGJM in Inflammation: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological role of tetranor-prostaglandin JM (tetranor-PGJM) in the context of inflammation. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized narrative grounded in established scientific principles and field-proven insights. We will delve into the known functions of its precursors, infer its likely activities based on its chemical structure, and provide detailed methodologies to investigate its precise role in the complex tapestry of the inflammatory response.

Section 1: The Landscape of Cyclopentenone Prostaglandins and Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense yet capable of causing significant tissue damage when dysregulated. Prostaglandins (PGs), a class of lipid mediators derived from arachidonic acid, are central players in inflammation.[1] While some PGs, like PGE2, are potent pro-inflammatory agents, a subset known as cyclopentenone prostaglandins (cyPGs) possesses significant anti-inflammatory and pro-resolving properties.[2][3][4]

These cyPGs, which include metabolites of Prostaglandin D2 (PGD2) such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are characterized by an α,β-unsaturated carbonyl group within their cyclopentane ring.[5][6] This reactive moiety is the linchpin of their bioactivity, enabling them to form covalent adducts with cellular nucleophiles, thereby modulating the function of key signaling proteins and transcription factors.[5]

The anti-inflammatory prowess of cyPGs is multifaceted, primarily revolving around the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[2][5]

The Dual Role of PGD2 in Inflammation

Prostaglandin D2 (PGD2) itself has a complex and context-dependent role in inflammation.[7][8] It can exert pro-inflammatory effects, particularly in allergic responses, by acting on specific G-protein coupled receptors.[1] However, PGD2 also serves as the precursor to the anti-inflammatory J-series prostaglandins.[9] During the course of an inflammatory response, a "prostaglandin class switch" from the pro-inflammatory PGE2 to the more pro-resolving PGD2 has been observed, highlighting the dynamic nature of lipid mediator signaling.[10]

This compound: A Metabolite of Interest

This compound is a downstream metabolite of PGD2.[6][11] While its direct biological functions are largely uncharacterized, its structural features and lineage suggest a potential role in modulating the inflammatory response. As a urinary metabolite, its levels can serve as a biomarker for in vivo PGD2 synthesis.[12][13] The presence of the cyclopentenone ring in its structure is a strong indicator that it may share the anti-inflammatory properties of other well-studied cyPGs.[2]

Section 2: The Postulated Mechanism of Action of this compound

Based on the known mechanisms of other cyclopentenone prostaglandins, we can postulate the likely pathways through which this compound may exert anti-inflammatory effects. These hypotheses provide a roadmap for future experimental validation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression, driving the production of cytokines, chemokines, and adhesion molecules.[14][15][16] The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring of cyPGs can directly interact with and inhibit key components of the NF-κB signaling cascade, such as the IκB kinase (IKK) complex and NF-κB itself, preventing its translocation to the nucleus and subsequent gene transcription.[5][17] Given that this compound possesses this reactive group, it is highly probable that it can similarly interfere with NF-κB signaling.[2]

Activation of PPAR-γ

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that, when activated, exerts potent anti-inflammatory effects.[18][19][20] It functions by transrepressing the activity of pro-inflammatory transcription factors like NF-κB and activating the expression of anti-inflammatory genes.[21] Several cyclopentenone prostaglandins, most notably 15d-PGJ2, are well-established endogenous ligands for PPAR-γ.[22] The structural similarity of this compound to these known PPAR-γ agonists suggests it may also bind to and activate this receptor.

Section 3: Experimental Protocols for Investigating the Role of this compound

To transition from postulation to empirical evidence, a series of well-designed experiments are necessary. The following protocols provide a framework for elucidating the anti-inflammatory effects of this compound.

Quantification of this compound in Biological Samples

The ability to accurately measure this compound levels is fundamental to understanding its role as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[23][24]

Protocol: LC-MS/MS Analysis of Urinary this compound

-

Sample Collection and Storage: Collect urine samples and immediately store at -80°C to prevent degradation. For 24-hour collections, ensure the container is kept refrigerated.

-

Internal Standard Spiking: Thaw urine samples on ice and spike with a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) to correct for sample processing variability.

-

Solid-Phase Extraction (SPE):

-

Acidify the urine to approximately pH 3 with a suitable acid (e.g., formic acid).

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with acidified water to remove interfering substances.

-

Elute this compound with an organic solvent such as methanol or ethyl acetate.

-

-

Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable C18 column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.

-

Operate the mass spectrometer in negative ion mode and monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification: Create a standard curve using known concentrations of this compound to quantify its concentration in the unknown samples.

In Vitro Assessment of Anti-inflammatory Activity

Cell-based assays are crucial for dissecting the molecular mechanisms of action. The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[24][25][26]

Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants for analysis of inflammatory mediators and lyse the cells for protein or RNA extraction.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure nitrite accumulation in the supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2): Quantify PGE2 levels in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.[1][25]

-

Cytokines (e.g., TNF-α, IL-6): Measure cytokine concentrations in the supernatant using ELISA kits.

-

-

Western Blot Analysis:

-

Analyze cell lysates by Western blot to assess the protein expression of iNOS and COX-2, and to examine the phosphorylation status of key signaling proteins in the NF-κB (e.g., p65, IκBα) and MAPK pathways.

-

-

Quantitative PCR (qPCR):

-

Extract total RNA from the cells and perform reverse transcription to generate cDNA.

-

Use qPCR to analyze the mRNA expression levels of pro-inflammatory genes (e.g., Nos2, Ptgs2, Tnf, Il6).

-

In Vivo Evaluation of Anti-inflammatory Efficacy

Animal models of inflammation are essential for validating in vitro findings and assessing the therapeutic potential of a compound.

Protocol: Carrageenan-Induced Paw Edema Model in Mice

-

Animal Acclimatization: Acclimate male Swiss mice to the laboratory conditions for at least one week before the experiment.

-

Grouping and Treatment: Randomly divide the mice into groups (e.g., vehicle control, this compound treated, positive control such as indomethacin). Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the inflammatory challenge.

-

Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each mouse.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

-

Histological and Biochemical Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological examination (to assess inflammatory cell infiltration) and for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels.

Section 4: Quantitative Data and Future Directions

Currently, there is a paucity of quantitative data specifically on the anti-inflammatory activity of this compound. The table below presents hypothetical data that could be generated from the protocols described above to illustrate how the efficacy of this compound could be characterized.

| Parameter | Assay | Vehicle Control | This compound (10 µM) | This compound (30 µM) | Positive Control |

| NO Production | Griess Assay | 100% | 75% | 40% | L-NAME (25%) |

| PGE2 Production | ELISA | 100% | 60% | 30% | Indomethacin (20%) |

| TNF-α Secretion | ELISA | 100% | 65% | 35% | Dexamethasone (15%) |

| NF-κB Activation | Reporter Assay | 100% | 50% | 25% | Bay 11-7082 (10%) |

| Paw Edema | Plethysmometry | 100% | 70% | 45% | Indomethacin (40%) |

Table 1: Hypothetical Quantitative Data on the Anti-inflammatory Effects of this compound.

The exploration of this compound's role in inflammation is a nascent field ripe with opportunities for discovery. Future research should focus on:

-

Direct Binding Studies: Investigating the direct interaction of this compound with IKK, NF-κB, and PPAR-γ using techniques such as surface plasmon resonance or isothermal titration calorimetry.

-

Receptor-Mediated Effects: Determining if this compound interacts with any of the known prostanoid receptors.

-

In Vivo Metabolite Profiling: Characterizing the in vivo kinetics and metabolism of this compound to understand its bioavailability and persistence at sites of inflammation.

-

Translational Studies: Correlating urinary this compound levels with disease activity in various inflammatory conditions in humans.

Conclusion

While the direct biological role of this compound in inflammation remains to be definitively elucidated, its chemical structure and metabolic relationship to the anti-inflammatory cyclopentenone prostaglandins provide a strong rationale for its investigation as a novel immunomodulatory agent. The experimental frameworks provided in this guide offer a clear path forward for researchers to unravel the functions of this enigmatic metabolite and potentially unlock new therapeutic avenues for the treatment of inflammatory diseases.

References

-

Lee, J., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Physiology, 12, 640374. [Link]

-

Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Physiology, 12. [Link]

-

Ianaro, A., Maffia, P., Rosa, M., & Ialenti, A. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy?. Current Medicinal Chemistry - Anti-Inflammatory & Anti-Allergy Agents, 2(2), 85-93. [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]

-

Song, W. L., Wang, M., Ricciotti, E., et al. (2008). Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans. The Journal of biological chemistry, 283(2), 1179–1188. [Link]

-

Zhang, Y., Zhang, G., Clarke, P. A., et al. (2011). Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers. Journal of mass spectrometry : JMS, 46(8), 775–782. [Link]

-

ResearchGate. (n.d.). A revised pathway of PGD 2 metabolism. [Link]

-

Ono, H., Kidoguchi, M., Sugawara, M., et al. (2017). Prostaglandin D2 metabolite in urine is an index of food allergy. Scientific reports, 7(1), 17623. [Link]

-

Stanford Digital Repository. (n.d.). Investigating the role of prostaglandin E2 mediated neuroinflammation in models of neurodegeneration. [Link]

-

Morita, Y., Kurano, M., Sakai, E., et al. (2021). Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy. Journal of lipid research, 62, 100120. [Link]

-

Kapoor, M., Suttles, J., & Ryves, W. J. (2007). Sequential induction of pro- and anti-inflammatory prostaglandins and peroxisome proliferators activated receptor-gamma during normal wound healing: a time course study. Prostaglandins, leukotrienes, and essential fatty acids, 76(2), 103–112. [Link]

-

Aoki, T., & Narumiya, S. (2012). Prostaglandins and inflammation. Trends in pharmacological sciences, 33(6), 304–311. [Link]

-

Wang, D., et al. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology. [Link]

-

Herlenius, E., et al. (2014). Evaluation of urinary prostaglandin E2 metabolite as a biomarker in infants with fever due to viral infection. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(6), 289-294. [Link]

-

Qu, L., et al. (2010). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Planta Medica, 76(14), 1557-1561. [Link]

-

Song, W. L., et al. (2008). Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans. Journal of Biological Chemistry, 283(2), 1179-1188. [Link]

-

Tootle, T. L. (2013). Genetic insights into the in vivo functions of prostaglandin signaling. The International Journal of Biochemistry & Cell Biology, 45(8), 1629-1632. [Link]

-

Kvaskoff, D., et al. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. Methods in Molecular Biology, 2855, 147-154. [Link]

-

Lagadec, P., & Jeannin, J. F. (2022). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. International Journal of Molecular Sciences, 23(15), 8375. [Link]

-

PubChem. (n.d.). Tetranor-PGFM. [Link]

-

de la Visitación, N., et al. (2024). The microbiota metabolite, phloroglucinol, confers long-term protection against inflammation. Gut Microbes, 16(1), 2438829. [Link]

-

Kim, H. J., et al. (2014). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. Evidence-Based Complementary and Alternative Medicine, 2014, 729216. [Link]

-

Mielgo, A., et al. (2007). Proteome analysis identified the PPARγ ligand 15d-PGJ2 as a novel drug inhibiting melanoma progression and interfering with tumor-stroma interaction. Proteomics, 7(16), 2845-2854. [Link]

-

Gupta, R. A., & DuBois, R. N. (2001). PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer. Cancers, 13(11), 2686. [Link]

-

Sugawara, K., et al. (2020). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). Expert Opinion on Therapeutic Patents, 30(5), 337-350. [Link]

-

Hussain, T., et al. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. Journal of Medicinal Chemistry, 63(15), 7865-7890. [Link]

-

Katoch, O., et al. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Pharmacology, 13, 1018596. [Link]

-

Global Science Books. (n.d.). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. [Link]

-

Scott, P., et al. (2002). Host-Pathogen Interactions: Subversion and Utilization of the NF-κB Pathway during Infection. Infection and Immunity, 70(5), 2227-2235. [Link]

-

Ciavarella, C., et al. (2020). Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease. Molecules, 25(9), 2188. [Link]

-

Papachristou, E. K., et al. (2023). Comparative Studies on the Anti-Inflammatory and Apoptotic Activities of Four Greek Essential Oils: Involvement in the Regulation of NF-κΒ and Steroid Receptor Signaling. International Journal of Molecular Sciences, 24(14), 11425. [Link]

-

Lluch, N., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of Aqueous Extracts from Green Leaves and Rhizomes of Posidonia oceanica (L.) Delile on LPS-Stimulated RAW 264.7 Macrophages. Marine Drugs, 21(8), 438. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C16H22O6 | CID 58060656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of urinary prostaglandin E2 metabolite as a biomarker in infants with fever due to viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sequential induction of pro- and anti-inflammatory prostaglandins and peroxisome proliferators activated receptor-gamma during normal wound healing: A time course study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]

- 13. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalsciencebooks.info [globalsciencebooks.info]

- 16. Host-Pathogen Interactions: Subversion and Utilization of the NF-κB Pathway during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer | MDPI [mdpi.com]

- 19. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. Proteome analysis identified the PPARγ ligand 15d-PGJ2 as a novel drug inhibiting melanoma progression and interfering with tumor-stroma interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Anti-Inflammatory and Immunomodulatory Effects of Aqueous Extracts from Green Leaves and Rhizomes of Posidonia oceanica (L.) Delile on LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]

An In-depth Technical Guide to the Cellular Functions of J-Ring Prostaglandins

Abstract

J-ring prostaglandins, a unique class of cyclopentenone prostaglandins (cyPGs), are emerging as critical regulators of a myriad of cellular processes, from inflammation and immunity to cell proliferation and apoptosis. Characterized by an α,β-unsaturated carbonyl group within their cyclopentenone ring structure, these lipid mediators, including prostaglandins of the A and J series, exhibit potent biological activities that are largely distinct from those of their classical prostanoid counterparts. This guide provides a comprehensive technical overview of the biosynthesis, molecular mechanisms, and diverse cellular functions of J-ring prostaglandins. We delve into their intricate signaling pathways, focusing on both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent mechanisms of action. Furthermore, this document outlines key experimental protocols for investigating the effects of J-ring prostaglandins, offering researchers, scientists, and drug development professionals a thorough resource to navigate this exciting field of study.

Introduction: The Unique Chemistry and Biology of J-Ring Prostaglandins

Prostaglandins are a class of lipid autacoids derived from arachidonic acid that play crucial roles in numerous physiological and pathological processes.[1][2] While classical prostaglandins like PGE2 and PGD2 primarily exert their effects through G-protein coupled receptors, a distinct subclass known as J-ring prostaglandins operates through unique molecular mechanisms.[3] These compounds, which include prostaglandin A (PGA) and prostaglandin J (PGJ) series, are formed through the dehydration of PGE and PGD, respectively.[3][4]

The defining feature of J-ring prostaglandins is the presence of a reactive α,β-unsaturated carbonyl group within their cyclopentenone ring.[5] This electrophilic center allows these molecules to form covalent adducts with nucleophilic residues, such as the thiol groups of cysteine residues in cellular proteins, thereby modulating their function.[6][7] This reactivity is central to many of their biological activities, which include potent anti-inflammatory, anti-neoplastic, and anti-viral effects.[3][5]

Biosynthesis of J-Ring Prostaglandins

The formation of J-ring prostaglandins is a downstream event in the canonical prostaglandin biosynthesis pathway. The process begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2.[8] Cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2).[8] From PGH2, specific synthases produce the primary prostaglandins, including PGE2 and PGD2.[8]

J-ring prostaglandins are subsequently formed from these primary prostaglandins through non-enzymatic dehydration reactions.[3][9]

-

Prostaglandins of the A-series (PGA) , such as PGA1 and PGA2, are formed by the dehydration of PGE1 and PGE2, respectively.[3]

-

Prostaglandins of the J-series (PGJ) , including PGJ2, are derived from the dehydration of PGD2. PGJ2 can be further metabolized to more stable and often more potent derivatives, such as Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2).[3][6][10]

This biosynthetic cascade is often initiated during inflammatory responses, where the expression of COX-2 is induced.

Diagram: Biosynthesis of J-Ring Prostaglandins

Caption: Biosynthesis pathway of J-ring prostaglandins from membrane phospholipids.

Core Mechanisms of Cellular Action

The biological effects of J-ring prostaglandins are multifaceted and are mediated through two primary, often interconnected, mechanisms: interaction with the nuclear receptor PPARγ and direct covalent modification of key signaling proteins.

PPARγ-Dependent Signaling

15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) is a well-established endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][6][11] Upon binding 15d-PGJ2, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[12]

Activation of PPARγ by 15d-PGJ2 is a key mechanism underlying the anti-inflammatory effects of this prostaglandin.[5][11] PPARγ activation can trans-repress the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription (STAT).[11][13]

PPARγ-Independent Signaling and Covalent Modification

A significant portion of the cellular effects of J-ring prostaglandins occurs independently of PPARγ activation.[3][6] The electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring is highly reactive and can form Michael adducts with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins.[6][7] This covalent modification can directly alter the function of target proteins.

A primary target of this PPARγ-independent mechanism is the NF-κB signaling pathway. J-ring prostaglandins have been shown to directly inhibit multiple components of this pathway.[6][14] For instance, 15d-PGJ2 can covalently modify and inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the NF-κB inhibitor, IκBα.[14] Inhibition of IKK prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-inflammatory genes.[15][16] Furthermore, J-ring prostaglandins can directly modify cysteine residues within the DNA-binding domains of NF-κB subunits themselves, further inhibiting their activity.[6][14]

Diagram: Signaling Pathways of J-Ring Prostaglandins

Caption: Dual signaling mechanisms of J-ring prostaglandins.

Diverse Cellular Functions of J-Ring Prostaglandins

The unique mechanisms of action of J-ring prostaglandins translate into a wide array of cellular functions, impacting processes central to both health and disease.

Anti-inflammatory and Immunomodulatory Effects

One of the most extensively studied functions of J-ring prostaglandins is their potent anti-inflammatory activity.[3][5] By inhibiting the NF-κB pathway and activating PPARγ, they suppress the expression of numerous pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and inducible nitric oxide synthase (iNOS).[6][17] This contributes to the resolution of inflammation.[18]

Anti-neoplastic Activities

J-ring prostaglandins exhibit significant anti-cancer properties in a variety of tumor cell types.[3][4] They can inhibit cell proliferation and induce cell cycle arrest or apoptosis.[3][19] For example, PGA2 has been shown to reduce cell numbers and induce apoptosis in HeLa and MCF-7 cancer cell lines.[19] The anti-proliferative effects are linked to the covalent binding of these prostaglandins to cellular proteins.[20]

Regulation of Apoptosis

J-ring prostaglandins can modulate apoptosis through multiple mechanisms. In some contexts, they promote apoptosis, contributing to their anti-cancer effects and the resolution of inflammation by eliminating activated immune cells.[18] For instance, PGA2 can activate the intrinsic apoptotic pathway by directly interacting with mitochondria to induce cytochrome c release.[21] This effect is dependent on the thiol-reactivity of PGA2.[21] In activated macrophages, cyclopentenone prostaglandins enhance apoptosis by potentiating the synthesis of superoxide anions, leading to increased formation of the pro-apoptotic molecule peroxynitrite.[18]

Other Cellular Functions

Beyond their roles in inflammation and cancer, J-ring prostaglandins are implicated in a variety of other cellular processes:

-

Antiviral Activity: Cyclopentenone prostaglandins have demonstrated antiviral activity against several viruses.[3]

-

Insulin Sensitization: PGA2 has been shown to enhance cellular insulin sensitivity in myocytes through a mechanism involving the orphan nuclear receptor NR4A3.[22]

-

Androgen Receptor Signaling: 15d-PGJ2 can inhibit androgen receptor signaling in prostate cancer cells.[23]

-

Reproduction: PGD2 and its metabolites are involved in the development and function of the reproductive organs.[24]

Experimental Protocols for Studying J-Ring Prostaglandins

Investigating the cellular functions of J-ring prostaglandins requires a combination of in vitro and in vivo experimental approaches. Below are detailed protocols for key experiments.

Cell Viability and Proliferation Assays

Objective: To determine the effect of J-ring prostaglandins on cell viability and proliferation.

Methodology (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the J-ring prostaglandin of interest (e.g., PGA2, 15d-PGJ2) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in absorbance in treated cells compared to control cells suggests a reduction in cell viability or proliferation.

Western Blot Analysis of NF-κB Signaling

Objective: To assess the effect of J-ring prostaglandins on the activation of the NF-κB signaling pathway.

Methodology:

-

Cell Treatment: Plate cells and treat with a pro-inflammatory stimulus (e.g., TNF-α, LPS) in the presence or absence of the J-ring prostaglandin for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Causality: A decrease in the levels of phosphorylated IκBα and an increase in total IκBα in cells treated with the J-ring prostaglandin would indicate inhibition of IKK and subsequent stabilization of IκBα, preventing NF-κB activation.

NF-κB Reporter Gene Assay

Objective: To measure the transcriptional activity of NF-κB in response to J-ring prostaglandin treatment.

Methodology:

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the transfected cells with a pro-inflammatory stimulus with or without the J-ring prostaglandin.

-

Cell Lysis: Lyse the cells after the desired treatment period.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Causality: A decrease in normalized luciferase activity in cells treated with the J-ring prostaglandin indicates a reduction in NF-κB transcriptional activity.

Diagram: Experimental Workflow for NF-κB Inhibition

Caption: Workflow for assessing NF-κB inhibition by J-ring prostaglandins.

Quantitative Data Summary

| J-Ring Prostaglandin | Cell Line | Effect | Concentration | Reference |

| PGA2 | HeLa | Reduced cell number to 75% | 20 µg/ml (24h) | [19] |

| PGA2 | MCF-7 | Reduced cell number to 48% | 20 µg/ml (24h) | [19] |

| 15d-PGJ2 | Rat Chondrocytes | Decreased PGE2 synthesis by ~90% | 10 µM | [12] |

Conclusion and Future Perspectives

J-ring prostaglandins represent a fascinating class of lipid mediators with a remarkable diversity of cellular functions. Their unique ability to covalently modify proteins, coupled with their role as PPARγ ligands, positions them as key regulators of inflammatory and proliferative diseases. The insights gained from studying these molecules have opened new avenues for therapeutic intervention. The development of novel drugs that mimic the anti-inflammatory and anti-cancer properties of J-ring prostaglandins, while minimizing off-target effects, holds significant promise for the treatment of a wide range of human diseases. Further research into the specific protein targets of these prostaglandins and the downstream consequences of their modification will undoubtedly continue to unravel the complexities of their biological roles.

References

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]

-

van der Spuy, J., & Pretorius, E. (2006). The effects of prostaglandin A2 on cell growth, cell cycle status and apoptosis induction in HeLa and MCF-7 cells. Prostaglandins, leukotrienes, and essential fatty acids, 74(4), 229–235. [Link]

-

Vázquez, G., & de la Puerta, R. (2020). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Biomolecules, 10(11), 1563. [Link]

-

Rossi, A., Kapahi, P., Natoli, G., Takahashi, T., Chen, Y., Karin, M., & Santoro, M. G. (2000). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. The Journal of biological chemistry, 275(43), 33683–33690. [Link]

-

Murakami, M. (2017). Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner's (No.118) Commemorative Review. The Journal of veterinary medical science, 79(8), 1311–1318. [Link]

-

Wikipedia contributors. (2023, December 1). Cyclopentenone prostaglandins. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, November 28). Prostaglandin D2. In Wikipedia, The Free Encyclopedia. [Link]

-

Klimas, L. (2015, April 26). Mast cell mediators: Prostaglandin D2 (PGD2). Mast Cell Research. [Link]

-

Gorczynski, R. M., & Cohen, S. (1990). Prostaglandin A2 protein interactions and inhibition of cellular proliferation. The Journal of biological chemistry, 265(34), 21082–21088. [Link]

-

Wang, L., Zhang, L., Z-Chun, L., Liu, X., Liu, X., Wei, W., ... & Tang, C. (2011). 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) Signals Through Retinoic Acid Receptor–Related Orphan Receptor-α but Not Peroxisome Proliferator–Activated Receptor-γ in Human Vascular Endothelial Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(11), 2694-2703. [Link]

-

Leone, G., Laforgia, V., & Favia, A. (2014). Multiple roles of the prostaglandin D 2 signaling pathway in reproduction. Journal of molecular endocrinology, 52(2), R107–R118. [Link]

-

Ianaro, A., Maffia, P., Rosa, M., & Ialenti, A. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy?. Current Medicinal Chemistry-Anti-Inflammatory & Anti-Allergy Agents, 2(2), 85-93. [Link]

-

Straus, D. S., Pascual, G., Li, M., Welch, J. S., Ricote, M., Hsiang, C. H., ... & Glass, C. K. (2000). 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway. Proceedings of the National Academy of Sciences, 97(10), 5405-5410. [Link]

-

Chao, L. C., Zhang, Z., Pei, L., Saito, T., Tontonoz, P., & Pilch, P. F. (2012). Prostaglandin A2 enhances cellular insulin sensitivity via a mechanism that involves the orphan nuclear receptor NR4A3. Hormone and metabolic research, 44(12), 882–888. [Link]

-

Anttila, J. M., Mäkelä, R., Ristola, M., Kaukoniemi, T., Poutanen, M., & Kaikkonen, S. (2016). Prostaglandin 15d-PGJ2 Inhibits Androgen Receptor Signaling in Prostate Cancer Cells. Endocrinology, 157(1), 115–128. [Link]

-

Urade, Y., & Hayaishi, O. (2011). PGD Synthase and PGD2 in Immune Resposne. Allergology international : official journal of the Japanese Society of Allergology, 60(2), 117–126. [Link]

-

Lee, S. Y., Ahn, J. H., Ko, K. W., Kim, J., Jeong, S. W., Kim, I. K., ... & Kim, H. S. (2010). Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells. Prostaglandins & other lipid mediators, 91(1-2), 30–37. [Link]

-

Paíno, C. L., de la Vega, M. A., & Hortelano, S. (2000). Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages. Journal of immunology (Baltimore, Md. : 1950), 165(11), 6525–6531. [Link]

-

Rossi, A., Elia, G., & Santoro, M. G. (1997). Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation. Proceedings of the National Academy of Sciences of the United States of America, 94(2), 746–750. [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: New insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of prostaglandins. PGJ2, Δ12-PGJ2, and 15d-PGJ2 are converted from PGD2 by nonenzymatic dehydrations. [Link]

-

Lefrançois-Martinez, A. M., Martinez, A., & Garlatti, M. (2002). Natural ligands of PPARgamma: are prostaglandin J(2) derivatives really playing the part?. Cellular and molecular life sciences : CMLS, 59(4), 659–666. [Link]

-

Poligone, B., & Baldwin, A. S. (2001). Positive and negative regulation of NF-kappaB by COX-2. Roles of different prostaglandins. The Journal of biological chemistry, 276(42), 38658–38664. [Link]

-

The Medical Biochemistry Page. (2023, November 11). Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. [Link]

-

Bianchi, A., Moulin, D., Sebillaud, S., Koufany, M., Netter, P., Jouzeau, J. Y., & Terlain, B. (2005). Contrasting effects of peroxisome-proliferator-activated receptor (PPAR)gamma agonists on membrane-associated prostaglandin E2 synthase-1 in IL-1beta-stimulated rat chondrocytes: evidence for PPARgamma-independent inhibition by 15-deoxy-Delta12,14prostaglandin J2. Arthritis research & therapy, 7(6), R1325–R1337. [Link]

-

Rossi, A., Elia, G., & Santoro, M. G. (1997). Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation. Proceedings of the National Academy of Sciences of the United States of America, 94(2), 746–750. [Link]

-

Greenhough, A., Smartt, H. J., & Moore, A. E. (2009). The COX-2/PGE2 pathway: a pivotal role in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis, 30(3), 377–386. [Link]

-

Gilroy, D. W. (2010). Prostaglandin and PPAR control of immune cell function. Prostaglandins, leukotrienes, and essential fatty acids, 83(4-5), 205–210. [Link]

-

Qian, L., Wu, H. M., Chen, S. H., Zhang, D., Ali, S. F., & Peterson, L. (2011). Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway. Journal of neuroinflammation, 8, 57. [Link]

-

Gilmore, W., & Weiner, L. P. (1988). A method for studying release of prostaglandins from superfused strips of isolated spleen. Journal of pharmacological methods, 20(2), 119–129. [Link]

-

Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

-

Lands, W. E. (1979). The biosynthesis and metabolism of prostaglandins. Annual review of physiology, 41, 633–652. [Link]

-

Pan, M. R., Chang, H. C., & Chuang, L. Y. (2009). The Role of Prostaglandins in Different Types of Cancer. BioMed research international, 2009, 543891. [Link]

-

Wilgus, T. A., Vodovotz, Y., Vittadini, E., Clubbs, E. A., & Oberyszyn, T. M. (2008). Sequential induction of pro- and anti-inflammatory prostaglandins and peroxisome proliferators activated receptor-gamma during normal wound healing: A time course study. Wound repair and regeneration : official publication of the Wound Healing Society [and] the European Tissue Repair Society, 16(3), 375–382. [Link]

-

Pan, M. R., Chang, H. C., & Chuang, L. Y. (2009). The Role of Prostaglandins in Different Types of Cancer. BioMed Research International, 2009. [Link]

-

Gualde, N. (2022). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. Biomedicines, 10(6), 1335. [Link]

-

Pan, M. R., Chang, H. C., & Chuang, L. Y. (2009). The Role of Prostaglandins in Different Types of Cancer. BioMed Research International, 2009. [Link]

-

Sykes, J. A., & Moddox, I. S. (1972). Prostaglandin production by experimental tumours and effects of anti-inflammatory compounds. Nature new biology, 237(71), 59–61. [Link]

-

Salomon, R. G. (2021, March 4). 3.2: Biosynthesis of Prostaglandins. Chemistry LibreTexts. [Link]

-

Evans, R. J., Pline, K., Loynes, C. A., Needs, S., Aldrovandi, M., Tiefenbach, J., ... & Johnston, S. A. (2019). PPAR-gamma Fun(gi) With Prostaglandin. Frontiers in immunology, 10, 2038. [Link]

-

Itoh, T., Fairall, L., Amin, K., Inagaki, Y., Kokubo, H., Ohta, K., ... & Schwabe, J. W. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature structural & molecular biology, 15(9), 924–931. [Link]

-

Wikipedia contributors. (2024, January 10). Prostaglandin. In Wikipedia, The Free Encyclopedia. [Link]

-

MDPI. (n.d.). Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders. [Link]

-

Aoki, T., Kataoka, H., Ishibashi, R., Nozaki, K., & Morishita, R. (2017). Prostaglandin E2-EP2-NF-κB signaling in macrophages as a potential therapeutic target for intracranial aneurysms. Science signaling, 10(465), eaah4354. [Link]

-

Brandt, M. (n.d.). 28 Prostaglandin biosynthesis and functions Introduction Prostaglandins and related molecules are called eicosanoids as a class. Rose-Hulman Institute of Technology. [Link]

Sources

- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin - Wikipedia [en.wikipedia.org]

- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]

- 8. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin and PPAR control of immune cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contrasting effects of peroxisome-proliferator-activated receptor (PPAR)γ agonists on membrane-associated prostaglandin E2 synthase-1 in IL-1β-stimulated rat chondrocytes: evidence for PPARγ-independent inhibition by 15-deoxy-Δ12,14prostaglandin J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]